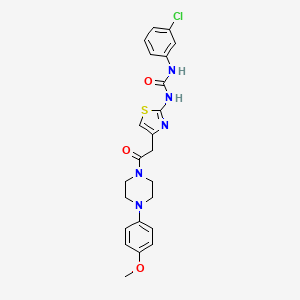

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

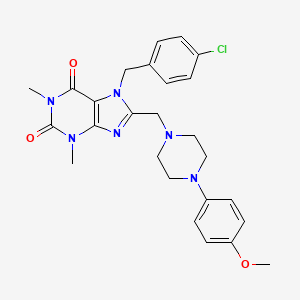

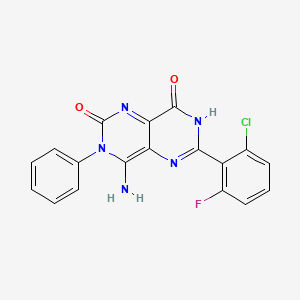

This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a sulfonamide, and a tetrahydropyran ring with a methoxyphenyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring would be a six-membered ring with one oxygen atom, and the pyrazole ring would be a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds incorporating pyrazole and sulfonamide pharmacophores demonstrate significant biological activities, such as inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These activities are critical for designing new compounds with potent activity for several bioactivities, indicating their relevance in medicinal chemistry. For instance, derivatives have shown inhibition potency against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme, along with low cytotoxicity and tumor selectivity in oral squamous cancer cell carcinoma cell lines (Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been designed and synthesized, demonstrating in vitro antiproliferative activities against HeLa and C6 cell lines. These activities suggest potential applications in cancer treatment, with some derivatives showing broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Antimicrobial and Antitubercular Activities

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. For example, novel derivatives have been evaluated for their antimicrobial activity, with some displaying high activities against pathogens like E. coli and Staphylococcus aureus. These findings underline the potential of such compounds in addressing infectious diseases (Azab et al., 2013).

Corrosion Inhibition

In addition to biological activities, pyranopyrazole derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. These studies are crucial for industrial applications, demonstrating how chemical compounds can provide practical solutions beyond pharmaceuticals (Yadav et al., 2016).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-20-12-14(11-18-20)25(21,22)19-13-17(7-9-24-10-8-17)15-5-3-4-6-16(15)23-2/h3-6,11-12,19H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNFMMKQVZCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2760562.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)